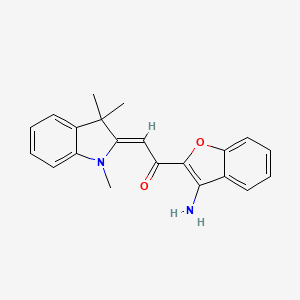
S-Methyl butanethioate
Overview
Description
S-Methyl butanethioate, also known as methylthioacetate, is an organic compound with the chemical formula C4H9S. It is a volatile liquid with a strong odor, and is used as a flavoring agent in the food and beverage industry. It is also used in the production of pharmaceuticals, fragrances, and flavorings. In addition, this compound has been studied for its potential medical applications, such as in cancer treatments and as an anti-inflammatory agent.
Scientific Research Applications
Modification of Vegetable Oils :
- Application : S-Methyl butanethioate, in the form of butanethiol, has been utilized in the ultraviolet-initiated thiol-ene reaction with canola and corn oils. This process produces sulfide-modified vegetable oils (SMVO), which undergo various methods of purification and characterization. The reaction conditions significantly affect the yield and conversion of double bonds into thiol, with optimal conditions leading to high yields and conversions. This demonstrates the role of butanethioate derivatives in modifying the chemical properties of vegetable oils, potentially for industrial and food applications (Bantchev et al., 2009).
In-Mouth Release of Odorants :
- Application : The relationship between odorants in beverages and those reaching the olfactory epithelium was studied using this compound derivatives. This research found that the original chemical structures of volatile thiols, including derivatives of butanethioate, could change during consumption. This has implications for understanding flavor perception and the role of these compounds in food and beverage industries (Itobe et al., 2009).
Chemical Reactions and Derivatives :
- Application : Research on the thermolysis of 2-acetoxy-5,5-dimethyl-2-methylthio-Δ3-1,3,4-oxadiazoline led to the production of various derivatives including S-methyl thiopyruvate. These derivatives are formed through reactions involving acetoxy(methylthio)carbene, showcasing the potential of this compound in synthetic chemistry and as a precursor for other compounds (Kłys et al., 2005).
Enzyme System Study in Methanobacterium :
- Application : In the context of Methanobacterium thermoautotrophicum, 2-(methylthio)ethanesulfonate analogues, related to this compound, were synthesized and investigated. This study was significant for understanding the function of methyl-coenzyme M reductase, an enzyme system in Methanobacterium, and for assessing the potential of various analogues as substrates or inhibitors in biological systems (Gunsalus et al., 1978).
Cancer Prevention and Therapy :
- Application : Isothiocyanates, structurally related to this compound, have been studied for their disease preventive and therapeutic effects, particularly in the context of cancer and other diseases. Clinical trials have explored the use of these compounds in various disease contexts, highlighting their potential role in disease mitigation and the importance of further understanding their effects in human populations (Palliyaguru et al., 2018).
Mechanism of Action
Target of Action
It’s known that this compound has a significant impact on the flavor profile of certain foods, suggesting that it interacts with olfactory receptors .
Mode of Action
It is known to contribute to the flavor profile of certain foods, indicating that it may interact with olfactory receptors to produce specific sensory responses
Biochemical Pathways
Methyl Thiobutyrate is known to be produced from fatty acids or branched-chain amino acids by certain bacteria . The compound is part of the L-leucine catabolic pathway, where it is produced from L-leucine through several acyl-CoA intermediates . This pathway is significant in the production of S-methyl thioesters, which contribute to the aroma of numerous cheeses .
Pharmacokinetics
Given its volatile nature and its presence in food products, it is likely that it is absorbed through the gastrointestinal tract and possibly through inhalation . Its distribution, metabolism, and excretion would be expected to follow the general pathways for small, volatile organic compounds.
Result of Action
The primary known effect of Methyl Thiobutyrate is its contribution to the flavor and aroma profiles of certain foods, particularly cheeses . It produces a characteristic sulfurous, cheese-like, musty odor . In the context of cheese ripening, it contributes to the development of desirable flavor characteristics .
Action Environment
The action of Methyl Thiobutyrate can be influenced by various environmental factors. For instance, the production of this compound by bacteria can be affected by the composition of the growth medium, temperature, and pH . In the context of food products, the concentration of Methyl Thiobutyrate and its perception can be influenced by the presence of other flavor compounds.
Biochemical Analysis
Biochemical Properties
S-Methyl butanethioate plays a significant role in biochemical reactions, particularly those involving fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA thioesters. This interaction is crucial for the activation of fatty acids, enabling their subsequent participation in metabolic pathways. Additionally, this compound can interact with proteins and other biomolecules, forming thioester bonds that are essential for various cellular processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid profiles. Furthermore, its impact on cellular metabolism includes the regulation of energy production and storage, highlighting its importance in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound can inhibit the activity of certain enzymes involved in fatty acid oxidation, thereby modulating the rate of lipid breakdown. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but its degradation products can have distinct biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in metabolic pathways and stress response mechanisms .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve energy utilization. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes. These findings underscore the importance of precise dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, facilitating the conversion of fatty acids into acyl-CoA derivatives. These derivatives are then utilized in β-oxidation and other metabolic processes, contributing to energy production and lipid homeostasis. The presence of this compound can also influence metabolic flux, altering the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific compartments. The compound’s localization and distribution are critical for its biological activity, as they determine its accessibility to target enzymes and other biomolecules. Additionally, this compound’s interaction with transporters can influence its overall bioavailability and effectiveness .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can be localized to the mitochondria, where it participates in fatty acid oxidation and energy production. Its subcellular localization also affects its interactions with other biomolecules, influencing the overall outcome of biochemical reactions .
properties
IUPAC Name |
S-methyl butanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-3-4-5(6)7-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLJIIJNZJVMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047669 | |
| Record name | S-Methyl thiobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with putrid, rancid, sour, pungent cabbage odour (powerful sweet cheesy odour in dilute solution) | |
| Record name | S-Methyl butanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl thiobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
142.00 to 143.00 °C. @ 757.00 mm Hg | |
| Record name | S-Methyl butanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; miscible in diethyl ether | |
| Record name | Methyl thiobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.975 | |
| Record name | Methyl thiobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
2432-51-1 | |
| Record name | S-Methyl butanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2432-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl thiolbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanethioic acid, S-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | S-Methyl thiobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-methyl butanethioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL THIOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P1E432MYZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Methyl butanethioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of methyl thiobutyrate?
A: Methyl thiobutyrate is naturally produced by various microorganisms, including bacteria and yeasts, during the fermentation process. In food, it is found in cheese, particularly those ripened with bacteria like Brevibacterium linens and Arthrobacter sp. []. Strawberries are another source, where its concentration increases significantly upon heating [].
Q2: How does methyl thiobutyrate contribute to the aroma of food?
A: Methyl thiobutyrate possesses a low odor threshold, meaning even tiny amounts can be detected by the human nose. It imparts a pungent, cheesy, or fruity aroma, depending on the concentration and food matrix. In heated strawberry puree, it is considered a major contributor to the characteristic cooked flavor [].
Q3: What is the mechanism behind the nematicidal activity of methyl thiobutyrate?
A: While the exact mechanism of action remains unclear, research suggests that methyl thiobutyrate, along with other volatile organic compounds (VOCs), can kill nematodes []. Further investigation is needed to determine the specific molecular targets and downstream effects.
Q4: How does the nematicidal activity of methyl thiobutyrate compare to existing solutions?
A: Interestingly, methyl thiobutyrate demonstrated a stronger nematicidal activity against Caenorhabditis elegans and Meloidogyne incognita compared to the commercially available nematicide dimethyl disulfide []. This finding highlights its potential as a novel, naturally derived alternative for nematode control.
Q5: Has methyl thiobutyrate been studied for other biological activities?
A: Yes, research has explored its interaction with odorant-binding proteins (OBPs) in rats. OBPs are responsible for transporting odorant molecules to olfactory receptors in the nose. A study showed that methyl thiobutyrate could bind to rat OBP-1F, suggesting its potential role in odor perception [].
Q6: Are there any analytical techniques for detecting and quantifying methyl thiobutyrate?
A: Several analytical techniques are employed for this purpose. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used to identify and quantify volatile compounds, including methyl thiobutyrate, in complex mixtures [, , , ]. Headspace solid-phase microextraction (HS-SPME) is often used as a sample preparation technique before GC/MS analysis to extract volatile compounds from the sample matrix [, , , , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



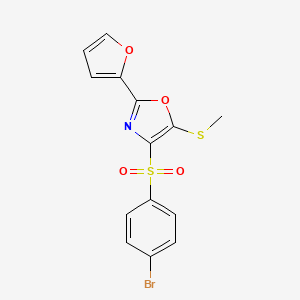
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B1221119.png)
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)
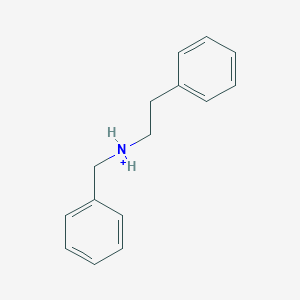

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)methylthio]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1221126.png)
![4-(phenylmethyl)-3-[2-(4-propoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1221128.png)
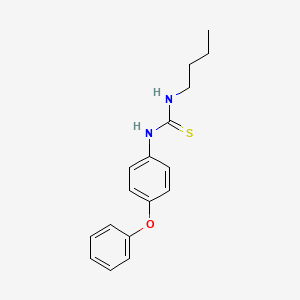
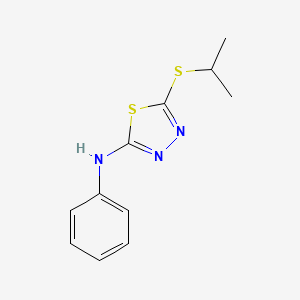
![(2Z)-2-[[(5-chloropyridin-2-yl)amino]methylidene]cyclohexan-1-one](/img/structure/B1221136.png)
![2-[(4-Chlorophenyl)methylthio]-5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1221137.png)
![3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(butylamino)-2-oxoethyl] ester](/img/structure/B1221138.png)
